molecular formula C17H16N2O3 B2988531 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 1105243-34-2

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2988531
CAS No.: 1105243-34-2
M. Wt: 296.326
InChI Key: PIRLOJNVRSEFRW-UHFFFAOYSA-N
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Description

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is a heterocyclic compound that features a furan ring, an oxazole ring, and an acetamide group

Scientific Research Applications

Safety and Hazards

The safety information for “5-(furan-2-yl)isoxazole-3-carbohydrazide” indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound has a warning signal word, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, and P304+P340 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(18-9-8-13-5-2-1-3-6-13)12-14-11-16(22-19-14)15-7-4-10-21-15/h1-7,10-11H,8-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRLOJNVRSEFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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